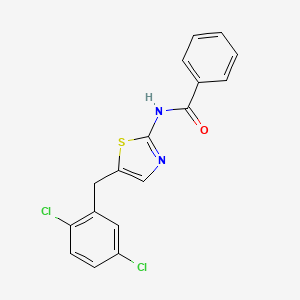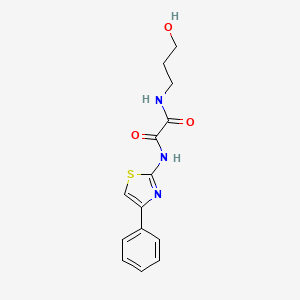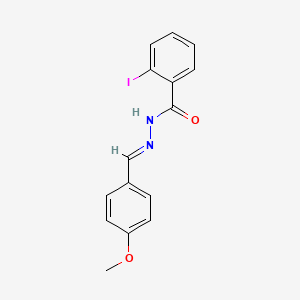![molecular formula C22H19N5OS2 B11991447 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11991447.png)
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide through a series of reactions.
Cyclization: This intermediate is then cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazole-thiol compound undergoes alkylation using 2-bromo-1-phenylethanone in alkaline conditions to form 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one.
Reduction: The ketone group in the alkylated compound is reduced to the corresponding secondary alcohol using sodium borohydride
Análisis De Reacciones Químicas
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride for reduction, cesium carbonate for alkylation, and various oxidizing agents for oxidation reactions
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: The compound is studied for its cytotoxic effects against different cell lines, making it a candidate for cancer research.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in pharmaceutical testing
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways: It may inhibit specific pathways related to cell proliferation and induce apoptosis in cancer cells
Comparación Con Compuestos Similares
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide can be compared with other triazole derivatives:
Similar Compounds: Compounds like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol and 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one share similar structural features.
Uniqueness: The presence of the thienylmethylidene group and the specific substitution pattern on the triazole ring make it unique in terms of its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C22H19N5OS2 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5OS2/c1-16-9-11-18(12-10-16)27-21(17-6-3-2-4-7-17)25-26-22(27)30-15-20(28)24-23-14-19-8-5-13-29-19/h2-14H,15H2,1H3,(H,24,28)/b23-14+ |
Clave InChI |
IMAUFQZPQSKESF-OEAKJJBVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CS3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991365.png)

![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)


![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)

![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B11991420.png)

